3-Chloro-2-hydroxy-5-methoxybenzaldehyde

Description

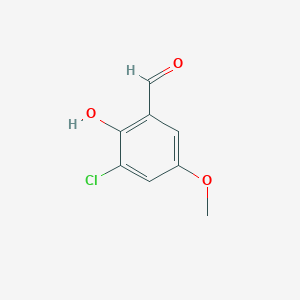

3-Chloro-2-hydroxy-5-methoxybenzaldehyde is a solid organic compound characterized by a benzene (B151609) ring substituted with four different functional groups: a formyl (-CHO), a hydroxyl (-OH), a chloro (-Cl), and a methoxy (B1213986) (-OCH₃) group. Its specific substitution pattern distinguishes it from other isomers, such as the more commonly cited 5-chloro-2-hydroxy-3-methoxybenzaldehyde. While commercially available for research purposes, detailed studies focusing specifically on the synthesis and reactivity of this particular isomer are not extensively documented in publicly available literature. lookchem.comsigmaaldrich.com Its primary identification in chemical databases is through its CAS number, 90110-33-1. lookchem.comsigmaaldrich.comsigmaaldrich.com The molecule is noted in patents as a chemical intermediate, pointing to its potential utility in the synthesis of more complex molecules. google.com

Below is a table summarizing the known properties of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde.

| Property | Value |

| CAS Number | 90110-33-1 lookchem.comsigmaaldrich.com |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol sigmaaldrich.com |

| Appearance | Solid |

| Purity | ≥99% lookchem.com |

| Moisture Content | ≤0.5% lookchem.com |

| Impurity | ≤0.3% lookchem.com |

Note: Data is compiled from chemical supplier specifications.

Halogenated benzaldehydes are a class of aromatic compounds derived from benzaldehyde (B42025) by the substitution of one or more hydrogen atoms on the benzene ring with halogen atoms. nih.gov This halogenation significantly alters the compound's chemical and physical properties. The introduction of a halogen, such as chlorine, increases the reactivity of the aromatic ring and provides a site for further chemical transformations. nih.gov

The presence of halogens, which are electronegative, influences the electron density of the benzene ring and the reactivity of the aldehyde functional group. libretexts.org These modifications make halogenated benzaldehydes valuable intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and agricultural chemicals. For instance, the aldehyde group can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form larger molecules. asm.orgstackexchange.com The specific positioning of the halogen and other substituents, like the hydroxyl and methoxy groups in 3-Chloro-2-hydroxy-5-methoxybenzaldehyde, provides regiochemical control in subsequent synthetic steps, making these scaffolds highly versatile in organic synthesis.

The foundation of aromatic chemistry, and thus the basis for compounds like 3-Chloro-2-hydroxy-5-methoxybenzaldehyde, lies in the discovery and structural elucidation of benzene. The journey began in 1825 when the English scientist Michael Faraday first isolated this novel hydrocarbon from the oily residue of illuminating gas, which he named "bicarburet of hydrogen". acs.orgassociationofresearch.orgyoutube.com In 1833, German chemist Eilhard Mitscherlich synthesized it by distilling benzoic acid with lime and named it benzin, which later became benzene. youtube.comwikipedia.org

For decades, the precise structure of benzene (C₆H₆) remained a puzzle for chemists. acs.org The breakthrough came in 1865 when German chemist Friedrich August Kekulé, then teaching in Belgium, proposed a revolutionary ring structure for benzene, consisting of six carbon atoms in a hexagon with alternating single and double bonds. acs.orgwikipedia.org Legend holds that this idea was inspired by a daydream of a snake seizing its own tail, a symbol known as the ouroboros. wikipedia.org This cyclic model was a pivotal moment in the history of chemistry, resolving the structural mystery and laying the groundwork for the field of aromatic chemistry. associationofresearch.orgscribd.com

Kekulé's theory was further refined to account for the observation that all carbon-carbon bonds in benzene are of equal length, leading to the modern understanding of aromaticity involving delocalized π-electrons. acs.org This new understanding of benzene's structure was so significant that the German Chemical Society held a major celebration in his honor in 1890. wikipedia.org The discovery unlocked the ability to rationally design and synthesize a vast number of benzene derivatives. Today, the benzene ring is a fundamental scaffold used to create a wide range of organic compounds, from plastics to pharmaceuticals, underscoring the enduring legacy of this foundational discovery. acs.orgscribd.com

Properties

IUPAC Name |

3-chloro-2-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMCHZROYVXWMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 3-chloro-2-hydroxy-5-methoxybenzaldehyde contains two unsubstituted carbons (C4 and C6), which are potential sites for electrophilic attack. The regiochemical outcome of such reactions is determined by the cumulative directing effects of the existing substituents.

Hydroxyl (-OH) and Methoxy (B1213986) (-OCH₃) Groups: Both are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance.

Chloro (-Cl) Group: This group is deactivating due to its inductive electron withdrawal but is an ortho, para-director because its lone pairs can participate in resonance.

Aldehyde (-CHO) Group: This is a strong deactivating group and a meta-director due to both inductive and resonance-based electron withdrawal from the ring.

The positions ortho and para to the potent activating -OH and -OCH₃ groups are strongly favored for substitution. The C4 position is para to the hydroxyl group and ortho to the methoxy group, making it electronically enriched. The C6 position is ortho to both the hydroxyl and aldehyde groups. Given the strong activating influence of the hydroxyl and methoxy groups, electrophilic substitution is predicted to occur preferentially at the C4 position, which is activated by both groups and is sterically less hindered than the C6 position adjacent to the aldehyde.

| Substituent | Position | Electronic Effect | Directing Influence |

| Aldehyde (-CHO) | C1 | Deactivating (Inductive & Resonance) | meta |

| Hydroxyl (-OH) | C2 | Activating (Resonance) | ortho, para |

| Chloro (-Cl) | C3 | Deactivating (Inductive) | ortho, para |

| Methoxy (-OCH₃) | C5 | Activating (Resonance) | ortho, para |

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This reactivity leads to nucleophilic addition, a fundamental reaction of aldehydes. The rate and equilibrium of these additions are influenced by the electronic nature of the substituents on the aromatic ring.

In 3-chloro-2-hydroxy-5-methoxybenzaldehyde, the electron-donating hydroxyl and methoxy groups increase electron density on the ring, which slightly reduces the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing chloro and aldehyde groups decrease electron density, enhancing the carbonyl carbon's electrophilicity. The net effect of these competing influences determines the aldehyde's reactivity towards nucleophiles such as organometallic reagents (e.g., Grignard reagents), cyanide ions, or bisulfite. The reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the final addition product. The general mechanism involves the direct attack of a nucleophile on the carbonyl carbon, a process that can be catalyzed by either acid or base depending on the nucleophile's nature. acs.org

Condensation Reaction Mechanisms

Condensation reactions involving the aldehyde group are central to the synthetic utility of 3-chloro-2-hydroxy-5-methoxybenzaldehyde. These reactions involve an initial nucleophilic addition to the carbonyl group, followed by a dehydration step to form a new double bond.

3-Chloro-2-hydroxy-5-methoxybenzaldehyde readily reacts with primary amines to form imines, commonly known as Schiff bases. The mechanism for this transformation begins with the nucleophilic attack of the amine on the electrophilic aldehyde carbon. nih.gov This addition yields an unstable carbinolamine intermediate. nih.gov Subsequent proton transfer and elimination of a water molecule, a step often catalyzed by acid, results in the formation of the C=N double bond of the imine. The intramolecular hydrogen bond that can form between the ortho-hydroxyl group and the imine nitrogen atom provides additional stability to the resulting Schiff base product, a feature common to derivatives of salicylaldehyde (B1680747). neliti.com This class of compounds is widely used as ligands in coordination chemistry. neliti.comnih.gov

The Claisen-Schmidt condensation is a crossed-aldol reaction that produces α,β-unsaturated ketones, known as chalcones. nih.gov This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. nih.govresearchgate.net In the synthesis of a chalcone (B49325) from 3-chloro-2-hydroxy-5-methoxybenzaldehyde, a base (e.g., NaOH or KOH) first deprotonates the α-carbon of a ketone (such as acetophenone), generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy carbonyl compound (an aldol (B89426) adduct) readily undergoes dehydration to yield the conjugated chalcone framework. nih.gov The electronic properties of the substituents on the benzaldehyde (B42025) ring can influence the reaction rate; electron-withdrawing groups generally increase the aldehyde's susceptibility to nucleophilic attack. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Substituted Benzaldehyde | Cycloalkanone | Solid NaOH | α,α'-bis-(substituted-benzylidene)cycloalkanone | nih.gov |

| 2-Hydroxyacetophenone | p-Anisaldehyde | Alkaline medium | β-hydroxyketone and Chalcone | researchgate.net |

Similar to Schiff base formation, 3-chloro-2-hydroxy-5-methoxybenzaldehyde can condense with hydrazine (B178648) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) or semicarbazide (B1199961) to form hydrazones and semicarbazones, respectively. These reactions serve as classic qualitative tests for aldehydes and are synthetically useful. The mechanism involves the nucleophilic addition of the terminal nitrogen of the hydrazine or semicarbazide to the aldehyde's carbonyl carbon, followed by dehydration to form the C=N bond. asianpubs.org The formation of 2-hydroxy-3-methoxybenzaldehyde (B140153) 2,4-dinitrophenylhydrazone has been reported, confirming this reactivity pattern in a closely related molecule. nih.gov The kinetics of these reactions are typically pH-dependent, requiring a balance between having a sufficiently nucleophilic (unprotonated) amine and an activated (protonated) carbonyl group. Aroyl hydrazones derived from the related 4-hydroxy-3-methoxy-benzaldehyde have been synthesized and characterized, demonstrating the general applicability of this reaction. rsc.org

| Aldehyde Reactant | Hydrazine Reactant | Solvent | Product | Reference |

| 2-hydroxy-3-methoxybenzaldehyde | Hydrazine hydrochloride | Ethanol | (E,E)-2-hydroxy-3-methoxybenzaldehyde azine | asianpubs.org |

| 2-hydroxy-3-methoxybenzaldehyde | 2,4-dinitrophenylhydrazine | Pyridine | 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone | nih.gov |

Oxidation-Reduction Chemistry of the Benzaldehyde Framework

The aldehyde group in 3-chloro-2-hydroxy-5-methoxybenzaldehyde can undergo both oxidation and reduction, reflecting the versatile redox chemistry of the benzaldehyde framework.

Oxidation: The aldehyde moiety can be oxidized to the corresponding carboxylic acid, 3-chloro-2-hydroxy-5-methoxybenzoic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Tollens' reagent (Ag₂O in ammonia), or chromic acid. Furthermore, certain microbial strains, such as Desulfovibrio, have been shown to oxidize substituted benzaldehydes like o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to their corresponding benzoic acids. asm.org

Reduction: The aldehyde can be readily reduced to a primary alcohol, 3-chloro-2-hydroxy-5-methoxybenzyl alcohol. Standard reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in ether. The reduction of the related 2-hydroxy-5-methoxybenzaldehyde (B1199172) to its corresponding benzyl (B1604629) alcohol using sodium borohydride has been documented. wikipedia.org

Pulse radiolysis studies on the closely related o-vanillin provide insight into the one-electron redox chemistry. researchgate.net Reaction with oxidizing radicals like hydroxyl (•OH) leads primarily to the formation of radical adducts, while reaction with azide (B81097) radicals (N₃•) produces phenoxyl radicals. researchgate.net Conversely, reducing radicals like the hydrated electron (e⁻aq) react via an electron transfer mechanism, with the aldehydic group being the preferred site for electron addition. researchgate.net The one-electron reduction potential for o-vanillin was estimated to be 1.076 V vs. NHE at pH 6. researchgate.net This suggests that the 3-chloro-2-hydroxy-5-methoxybenzaldehyde framework is also susceptible to one-electron redox processes, forming transient radical intermediates.

| Reaction Type | Reagent | Product Type | Reference |

| Oxidation | Desulfovibrio strains | Benzoic acid derivative | asm.org |

| Reduction | Sodium borohydride | Benzyl alcohol derivative | wikipedia.org |

| One-electron oxidation | Azide radical (N₃•) | Phenoxyl radical | researchgate.net |

| One-electron reduction | Hydrated electron (e⁻aq) | Radical anion | researchgate.net |

Chelation-Assisted Reactivity Profiles

The chemical behavior of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde is significantly influenced by the presence of the hydroxyl (-OH) and aldehyde (-CHO) groups in ortho positions to each other on the benzene (B151609) ring. This specific arrangement facilitates chelation, a process where these two functional groups can simultaneously bind to a metal ion, forming a stable ring structure. This chelation-assisted reactivity is pivotal in the formation of various coordination compounds, most notably Schiff base complexes.

The primary pathway for this reactivity involves the condensation of the aldehyde group with a primary amine (R-NH₂) to form a Schiff base, which contains an imine or azomethine group (-CH=N-). The resulting Schiff base ligand is often a multidentate chelating agent, capable of coordinating with transition metal ions through the phenolic oxygen and the imine nitrogen atoms. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring can further modulate the electron density of the coordination sites, thereby influencing the stability and properties of the resulting metal complexes.

Research on analogous compounds, such as those derived from 2-hydroxy-3-methoxybenzaldehyde and other substituted salicylaldehydes, provides a framework for understanding the reactivity of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde. semanticscholar.orgrsc.orgmdpi.com The formation of metal complexes with Schiff bases derived from these aldehydes has been extensively studied, revealing their capacity to form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). semanticscholar.orgnih.gov

The coordination of the metal ion to the Schiff base ligand is typically confirmed through various spectroscopic techniques. For instance, in the infrared (IR) spectrum, the disappearance of the ν(O-H) band of the phenolic group and a shift in the ν(C=N) band of the imine group to a different wavenumber upon complexation are indicative of chelation. Similarly, ¹H NMR spectroscopy can show the disappearance of the phenolic proton signal, further confirming its deprotonation and coordination to the metal ion.

The geometry of the resulting metal complexes can vary depending on the metal ion, the nature of the amine used to form the Schiff base, and the reaction conditions. Octahedral, square planar, and tetrahedral geometries are commonly observed. semanticscholar.orgscbt.com For example, studies on cobalt(III) complexes with ligands derived from 2-hydroxy-3-methoxybenzaldehyde have shown a distorted octahedral geometry. semanticscholar.org

The following interactive table summarizes the expected spectroscopic changes upon the formation of a Schiff base from 3-Chloro-2-hydroxy-5-methoxybenzaldehyde and its subsequent complexation with a metal ion, based on data from analogous systems.

| Compound Type | Key IR Vibrational Frequencies (cm⁻¹) | Key ¹H NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| 3-Chloro-2-hydroxy-5-methoxybenzaldehyde | ~3400 (O-H), ~1650 (C=O) | ~11.0 (Ar-OH), ~9.8 (CHO) |

| Schiff Base Ligand | ~1620 (C=N), No O-H band if deprotonated | ~8.5 (CH=N), No Ar-OH signal |

| Metal-Schiff Base Complex | Shift in C=N band (~1600-1615), Appearance of M-O and M-N bands (~500-600) | Shift in imine proton signal |

| Parameter | Typical Value |

|---|---|

| Coordination Geometry | Distorted Square Planar / Octahedral |

| Cu-O Bond Length (Å) | ~1.9 - 2.0 |

| Cu-N Bond Length (Å) | ~1.95 - 2.05 |

| O-Cu-N Bite Angle (°) | ~90 - 95 |

The chelation-assisted reactivity of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde thus provides a versatile platform for the synthesis of a wide array of metal complexes with diverse structural and electronic properties.

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. These predictions are vital for interpreting experimental spectra and understanding the electronic and vibrational properties of the compound.

The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts.

For a molecule like 3-Chloro-2-hydroxy-5-methoxybenzaldehyde, theoretical calculations would involve optimizing the molecular geometry, often using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), followed by the GIAO calculation of NMR shieldings. The calculated values are usually referenced against a standard, such as Tetramethylsilane (TMS), to yield the final chemical shifts.

In studies of similar compounds, such as other chlorinated and methoxylated benzaldehydes, a good correlation between computed and experimental chemical shifts is generally observed. For instance, in a study of a new Schiff base derived from 2-chlorobenzaldehyde, ¹H-NMR signals were identified for the imine proton, methyl groups, and aromatic protons, and ¹³C-NMR signals were assigned to carbons attached to chlorine, methyl groups, and the aromatic ring nih.gov. While specific calculated values for 3-Chloro-2-hydroxy-5-methoxybenzaldehyde are not available, a hypothetical comparison of expected versus calculated shifts for a related molecule, 2-hydroxy-5-methoxybenzaldehyde (B1199172), is presented in the table below to illustrate the utility of this method.

Table 1: Illustrative Comparison of Predicted NMR Chemical Shifts (ppm) for 2-hydroxy-5-methoxybenzaldehyde

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 (CHO) | 196.5 | - |

| C2 (C-OH) | 161.2 | - |

| C3 | 118.0 | 7.3 |

| C4 | 123.5 | 7.1 |

| C5 (C-OCH₃) | 148.0 | - |

| C6 | 113.8 | 7.0 |

| C7 (OCH₃) | 56.1 | - |

| H (CHO) | - | 9.8 |

| H (OH) | - | 10.9 |

| H (OCH₃) | - | 3.8 |

Note: This table is illustrative and based on general knowledge and data for analogous compounds. Specific values for 3-Chloro-2-hydroxy-5-methoxybenzaldehyde would require dedicated calculations.

Vibrational spectroscopy is a fundamental technique for identifying functional groups and understanding molecular structure. DFT calculations are highly effective in simulating infrared (IR) and Raman spectra. By computing the harmonic vibrational frequencies, one can predict the positions of absorption bands. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data nih.gov.

A computational study on 3-chloro-5-methoxyphenol, a structurally related compound, utilized DFT (B3LYP) with 6-31+G(d,p) and 6-311++G(d,p) basis sets to perform a complete vibrational assignment of the observed IR and Raman spectra ijrte.org. The study identified characteristic stretching and bending modes, such as those for O-H, C-Cl, and C-O bonds ijrte.org. For 3-Chloro-2-hydroxy-5-methoxybenzaldehyde, similar calculations would allow for the assignment of its complex vibrational spectrum.

Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Benzaldehyde (B42025)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | ~3400-3600 |

| C-H (aromatic) stretch | ~3000-3100 |

| C=O stretch | ~1680-1700 |

| C=C (aromatic) stretch | ~1580-1600 |

| C-O (methoxy) stretch | ~1250 |

| C-Cl stretch | ~830 |

Note: These are typical frequency ranges and would be precisely calculated in a specific computational study.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These calculations are crucial for understanding the photophysical properties of a molecule.

For substituted benzaldehydes, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. In a theoretical analysis of 2-Chloro-3,4-dimethoxybenzaldehyde, TD-DFT calculations were performed to determine the excitation energies, oscillator strengths, and absorption wavelengths researchgate.net. Such studies often investigate the effect of different solvents on the electronic spectra, which can be modeled using methods like the Polarizable Continuum Model (PCM). For 3-Chloro-2-hydroxy-5-methoxybenzaldehyde, TD-DFT would predict the electronic transitions responsible for its UV-Vis absorption profile.

Table 3: Example of TD-DFT Predicted UV-Vis Absorption for a Substituted Benzaldehyde

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

| Gas Phase | 295 | 0.15 | HOMO -> LUMO (π → π) |

| Ethanol | 300 | 0.18 | HOMO -> LUMO (π → π) |

| Water | 302 | 0.20 | HOMO -> LUMO (π → π*) |

Note: This table is illustrative. The actual values depend on the specific molecular structure and level of theory.

Intermolecular Interaction Modeling

The way molecules interact with each other governs their macroscopic properties, such as crystal packing and solubility. Computational modeling provides invaluable insights into these non-covalent interactions.

3-Chloro-2-hydroxy-5-methoxybenzaldehyde possesses both hydrogen bond donors (the hydroxyl group) and acceptors (the carbonyl oxygen, methoxy (B1213986) oxygen, and chlorine atom). This makes it capable of forming intricate hydrogen bonding networks. Computational studies can identify and characterize these interactions.

Analysis of the crystal structures of related benzaldehyde derivatives often reveals extensive hydrogen bonding. For example, studies on chlor- and hydroxy-substituted azaindole-carbaldehydes show that molecules form dimers via strong N-H···N hydrogen bonds mdpi.com. For 3-Chloro-2-hydroxy-5-methoxybenzaldehyde, intramolecular hydrogen bonding between the ortho-hydroxyl and aldehyde groups is highly probable, which would influence its conformation. Intermolecularly, O-H···O=C hydrogen bonds are expected to be a dominant feature in its solid-state structure.

Beyond simple hydrogen bonds, computational chemistry can predict the formation of dimers and larger supramolecular assemblies. By calculating the interaction energies of different possible dimer configurations, the most stable arrangements can be identified. Methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify intermolecular contacts.

Solvent Effects on Electronic Structure and Reactivity

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the specific study of solvent effects on the electronic structure and reactivity of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde. While computational methods are extensively used to predict the influence of solvents on various molecular properties, dedicated research detailing the solvatochromic behavior or solvent-dependent reactivity of this particular compound is not publicly available.

In theoretical chemistry, the impact of a solvent on a solute molecule is a critical area of investigation. Solvents can significantly alter the ground and excited state electronic configurations of a molecule, leading to shifts in its absorption and emission spectra (solvatochromism). These effects are broadly categorized into non-specific interactions (related to the solvent's dielectric constant and refractive index) and specific interactions (such as hydrogen bonding).

For a molecule like 3-Chloro-2-hydroxy-5-methoxybenzaldehyde, which possesses a hydroxyl group (a hydrogen bond donor and acceptor), a methoxy group (a hydrogen bond acceptor), and a polar carbonyl group, its electronic structure is expected to be sensitive to the surrounding solvent environment. The presence of both electron-donating (hydroxy, methoxy) and electron-withdrawing (chloro, aldehyde) groups on the benzene (B151609) ring suggests the possibility of intramolecular charge transfer (ICT) character in its electronic transitions. The nature and extent of this ICT would likely be modulated by solvent polarity and hydrogen-bonding capability.

In a typical computational study investigating solvent effects, researchers would employ methods such as Time-Dependent Density Functional Theory (TD-DFT) combined with a continuum solvation model like the Polarizable Continuum Model (PCM). This approach allows for the calculation of electronic absorption spectra in various solvents, simulated by their dielectric constants.

A hypothetical study on 3-Chloro-2-hydroxy-5-methoxybenzaldehyde would likely involve:

Geometry Optimization: The molecular structure would be optimized in the gas phase and in a series of solvents with varying polarities (e.g., a non-polar solvent like cyclohexane, a polar aprotic solvent like acetone, and a polar protic solvent like ethanol).

Electronic Spectra Calculation: The UV-Vis absorption spectra would be calculated in each solvent to predict the λmax (wavelength of maximum absorption).

Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be analyzed to understand the nature of the electronic transitions (e.g., n → π, π → π, or ICT).

Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index would be calculated in different solvents to predict how the solvent environment might influence the molecule's reactivity in chemical reactions.

The results of such a study would typically be presented in data tables, illustrating the relationship between solvent parameters and the calculated properties. For instance, a bathochromic (red) shift in the λmax with increasing solvent polarity often indicates that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift suggests the ground state is more stabilized by the polar solvent than the excited state.

Although specific experimental or computational data for 3-Chloro-2-hydroxy-5-methoxybenzaldehyde is not available, the principles outlined above form the basis of how such an investigation would be conducted and the types of insights it would provide into the compound's behavior in different chemical environments. Without published research, any detailed discussion or data presentation would be purely speculative and fall outside the scope of a scientifically accurate article.

Advanced Spectroscopic and Structural Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental NMR data for 3-Chloro-2-hydroxy-5-methoxybenzaldehyde is not widely available in the reviewed literature, a detailed analysis can be predicted based on the known chemical shifts of structurally similar compounds, such as 5-chloro-2-hydroxybenzaldehyde and 2-hydroxy-5-methoxybenzaldehyde (B1199172).

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde is expected to show distinct signals for the aldehydic proton, the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) protons.

Aldehydic Proton (-CHO): This proton typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. The proton at the C4 position and the proton at the C6 position will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating hydroxyl and methoxy groups and the electron-withdrawing chloro and aldehyde groups.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. It is expected to appear in the region of δ 5.0-12.0 ppm. Intramolecular hydrogen bonding with the adjacent aldehyde group would shift this proton significantly downfield.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | ~9.8 | s |

| Ar-H (C6-H) | ~7.2-7.4 | d |

| Ar-H (C4-H) | ~7.0-7.2 | d |

| -OH | ~11.0 | s (broad) |

| -OCH₃ | ~3.9 | s |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is the most deshielded and is expected to appear in the range of δ 190-200 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons bearing the oxygen substituents (C2 and C5) will be shifted downfield, while the carbon bearing the chlorine (C3) will also be influenced. The unsubstituted aromatic carbons (C4 and C6) and the carbon attached to the aldehyde group (C1) will also have characteristic shifts.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region, typically around δ 55-60 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| C2 (-OH) | ~150-155 |

| C5 (-OCH₃) | ~145-150 |

| C1 (-CHO) | ~120-125 |

| C3 (-Cl) | ~120-125 |

| C6 | ~115-120 |

| C4 | ~110-115 |

| -OCH₃ | ~56 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

While specific 2D NMR spectra for 3-Chloro-2-hydroxy-5-methoxybenzaldehyde are not available in the reviewed literature, their expected correlations can be described.

COSY (Correlation Spectroscopy): A COSY spectrum would primarily show a correlation between the two aromatic protons at C4 and C6, confirming their adjacent relationship on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. Key correlations would include:

The aldehydic proton with the carbonyl carbon.

The aromatic protons with their respective aromatic carbons (C4-H with C4 and C6-H with C6).

The methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. Expected key correlations include:

The aldehydic proton to the C1 and C6 carbons.

The aromatic proton at C6 to C1, C2, and C4.

The aromatic proton at C4 to C2, C5, and C6.

The methoxy protons to the C5 carbon.

The hydroxyl proton to the C1, C2, and C3 carbons.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde would display characteristic absorption bands for its functional groups. Based on data for similar compounds, the following peaks are expected:

O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch (aromatic and aldehydic): Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. The aldehydic C-H stretch is expected to show one or two bands in the region of 2700-2900 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the carbonyl stretching of the aldehyde group is expected around 1650-1680 cm⁻¹. The conjugation with the aromatic ring and the intramolecular hydrogen bond with the hydroxyl group will influence the exact position of this band.

C=C Stretch (aromatic): Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibrations for the C-O of the ether and the phenol (B47542) are expected in the 1200-1300 cm⁻¹ (aryl-O) and 1000-1100 cm⁻¹ (alkyl-O) regions.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200-3400 | Broad, Strong |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aldehydic) | 2700-2900 | Medium, Sharp |

| C=O (aldehyde) | 1650-1680 | Strong |

| C=C (aromatic) | 1450-1600 | Medium-Strong |

| C-O (aryl ether) | 1200-1300 | Strong |

| C-O (phenol) | 1150-1250 | Strong |

| C-Cl | 600-800 | Medium-Strong |

Symmetric Ring Breathing Mode: A strong and sharp band, characteristic of the benzene ring, is expected around 800-850 cm⁻¹.

Carbonyl Stretch: The C=O stretch, which is strong in the IR spectrum, will likely be weaker in the Raman spectrum.

Aromatic C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will give rise to several bands in the fingerprint region.

C-Cl Stretch: The C-Cl stretch is also expected to be Raman active.

A theoretical and comparative analysis suggests that the Raman spectrum would complement the FT-IR data, particularly in identifying skeletal vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the chromophoric aldehyde group and the auxochromic hydroxyl, methoxy, and chloro substituents on the benzene ring will influence the absorption maxima (λ_max).

The benzene ring itself has characteristic absorptions, which are shifted to longer wavelengths (bathochromic shift) and intensified by the substituents. The hydroxyl and methoxy groups are strong auxochromes that will cause a significant redshift. The chloro group and the aldehyde group also contribute to this effect.

One would expect to see two main absorption bands:

A strong band around 250-280 nm corresponding to the π → π* transition of the aromatic system.

A weaker band at a longer wavelength, likely above 300 nm, corresponding to the n → π* transition of the carbonyl group.

The exact λ_max values would be dependent on the solvent used for the analysis due to solvatochromic effects.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 3-Chloro-2-hydroxy-5-methoxybenzaldehyde, with a chemical formula of C₈H₇ClO₃, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). This calculated value is then compared against the experimentally obtained mass from the HRMS instrument. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), confirms the elemental composition of the compound.

As of the latest literature review, specific experimental HRMS data for 3-Chloro-2-hydroxy-5-methoxybenzaldehyde has not been reported in publicly accessible scientific journals. The following table represents a theoretical calculation based on its chemical formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 3-Chloro-2-hydroxy-5-methoxybenzaldehyde

| Ion Adduct | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | [C₈H₈ClO₃]⁺ | 187.0184 |

| [M+Na]⁺ | [C₈H₇ClNaO₃]⁺ | 209.0003 |

| [M-H]⁻ | [C₈H₆ClO₃]⁻ | 185.0038 |

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

To perform this analysis, a suitable single crystal of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

To date, the single crystal X-ray structure of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde has not been deposited in crystallographic databases or published in the scientific literature. Therefore, experimental crystallographic data is not available.

For related isomers, such as 3-Chloromethyl-2-hydroxybenzaldehyde, crystallographic studies have been performed, revealing detailed structural information. chemsynthesis.com However, the substitution pattern and electronic effects of the methoxy group in the target compound would lead to different crystal packing and molecular geometry.

Analytical Methodology Development and Refinement

Chromatographic Separation Techniques (e.g., GC-MS, TLC)

Chromatographic methods are central to the separation and identification of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde from reaction mixtures and for its detection in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted benzaldehydes. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized fragments.

A typical GC-MS protocol for analyzing 3-Chloro-2-hydroxy-5-methoxybenzaldehyde would involve a system equipped with a capillary column (e.g., a non-polar RXI-5Sil MS column). The instrument settings are optimized to achieve good separation and peak shape. The mass spectrometer is operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be used for library matching and structural confirmation. The peak area of the characteristic ion fragment for the compound is used for quantification. nih.govresearchgate.net

Illustrative GC-MS Parameters:

| Parameter | Value |

| GC System | Thermo Scientific TRACE 1300 or equivalent |

| Column | RXI-5Sil MS (30m x 0.32mm i.d.) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| MS Detector | Quadrupole Time-of-Flight (QTOF) or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Thin-Layer Chromatography (TLC)

TLC is a widely used, simple, and rapid technique for monitoring the progress of organic reactions and for the preliminary analysis of compound purity. For 3-Chloro-2-hydroxy-5-methoxybenzaldehyde, TLC is typically performed on silica gel plates. A suitable mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is chosen to achieve good separation of the compound from starting materials and byproducts. The spots on the TLC plate are visualized under UV light, where aromatic compounds typically show fluorescence or absorbance.

Typical TLC Protocol:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Application | Spotting the sample solution on the baseline of the TLC plate |

| Development | Placing the plate in a sealed chamber with the mobile phase |

| Visualization | Under UV lamp (254 nm) and/or staining with a suitable reagent (e.g., anisaldehyde stain) |

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile compounds, HPLC is the preferred chromatographic method. A reverse-phase HPLC method can be developed for the analysis of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde. sielc.com This would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile and an aqueous solution, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.comresearchgate.net Detection can be achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Example HPLC Conditions:

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Newcrom R1 or C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm or Mass Spectrometer (ESI+) |

Quantitative Analysis Protocols for Compound Purity and Yield

Compound Purity Determination

The purity of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde is a critical parameter, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for its accurate determination. bwise.krmdpi.com qNMR allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself. rssl.com The method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. mdpi.comrssl.com

The purity is determined by comparing the integral of a well-resolved signal of the analyte with the integral of a signal from a certified internal standard of known purity and weight. ox.ac.uk

The percentage purity (%P) of the analyte (x) is calculated using the following equation:

%P_x = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * P_cal

Where:

I : Integral area of the signal

N : Number of protons giving rise to the signal

M : Molar mass

W : Weight

P : Purity of the internal standard (cal)

Illustrative qNMR Purity Analysis Parameters:

| Parameter | Value / Description |

| NMR Spectrometer | Bruker Avance 400 MHz or higher |

| Solvent | Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) |

| Internal Standard | Maleic anhydride or Dimethyl sulfone (certified reference material) |

| Sample Preparation | Accurately weigh ~10 mg of the analyte and ~5 mg of the internal standard into a vial, dissolve in the deuterated solvent, and transfer to an NMR tube. |

| Acquisition Parameters | A 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans for a high signal-to-noise ratio (>250:1). |

Yield Calculation

The efficiency of a chemical synthesis is evaluated by its reaction yield. The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no losses. The percent yield is the ratio of the actual yield (the amount of product obtained experimentally) to the theoretical yield, expressed as a percentage.

The first step in calculating the theoretical yield is to identify the limiting reagent, which is the reactant that will be completely consumed first in the reaction. brainly.comstudy.com

The steps for calculating the percent yield are as follows:

Write the balanced chemical equation for the synthesis of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde.

Calculate the number of moles of each reactant used.

Determine the limiting reagent by comparing the mole ratio of the reactants to the stoichiometric ratio in the balanced equation. brainly.com

Calculate the theoretical yield in moles of the product based on the moles of the limiting reagent. study.com

Convert the theoretical yield from moles to grams using the molar mass of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde.

The percent yield is then calculated as: (Actual Yield (g) / Theoretical Yield (g)) * 100%. youtube.com

Future Research Trajectories and Interdisciplinary Perspectives

Innovation in Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving beyond classical methods, such as the Reimer-Tiemann reaction, which often suffer from low yields and the use of hazardous reagents like chloroform (B151607). prepchem.comwikipedia.org For instance, the synthesis of the related 3-chloro-2-hydroxybenzaldehyde (B16314) from o-chlorophenol and chloroform results in a low yield of just 5%. prepchem.com

Promising future directions include:

Catalytic Oxidation: Investigating the selective oxidation of substituted cresol (B1669610) derivatives using molecular oxygen and transition metal catalysts, such as those based on cobalt or other metals, presents a greener alternative. google.comgoogleapis.com These processes can offer high yields for related 4-hydroxybenzaldehydes and could be adapted for the specific substitution pattern of the target compound. googleapis.com

Green Chlorination: The use of safer chlorinating agents is a key area for innovation. Methods employing N-chlorosuccinimide, noted as an environmentally-benign reagent, have been successfully used for the chlorination of vanillin (B372448) and could be explored for the synthesis of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde.

Biocatalysis: The enzymatic synthesis of benzaldehyde (B42025) derivatives is an emerging field. Exploring enzymes that can perform regioselective chlorination or hydroxylation on a suitable precursor could offer a highly sustainable and specific synthetic pathway.

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde is dictated by its multiple functional groups, offering a rich landscape for synthetic transformations. Future studies are expected to explore its utility as a versatile building block.

Condensation Reactions: The aldehyde group is primed for condensation reactions. A significant area of exploration is the Claisen-Schmidt condensation with various ketones to synthesize a library of novel chalcones. scispace.comnih.govufms.br These reactions are versatile and can be catalyzed by acids or bases to produce α,β-unsaturated ketones, which are precursors to flavonoids and other biologically active molecules. nih.govufms.br

Schiff Base and Heterocycle Formation: The compound can react with primary amines to form Schiff bases, which are themselves important intermediates and ligands. researchgate.net Furthermore, its multifunctional nature allows it to be a precursor for a wide array of heterocyclic compounds like quinoxalines, pyrimidines, and imidazoles through multicomponent reactions. nih.govnih.gov For example, vanillin derivatives are used in the Hantzsch reaction to produce polyhydroquinolines. nih.gov

Azo Coupling: The activated aromatic ring is susceptible to electrophilic substitution, such as coupling with diazonium salts to form azo compounds. researchgate.netmdpi.com These azo-aldehydes can be further functionalized to create novel dyes or biologically active molecules. researchgate.net

Advancements in Integrated Computational and Experimental Studies

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing deep mechanistic insights. For a molecule like 3-Chloro-2-hydroxy-5-methoxybenzaldehyde, where experimental data is scarce, computational studies are invaluable.

Future research will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the molecular structure, vibrational frequencies (IR spectra), and electronic properties. researchgate.net Such studies can elucidate the influence of the chloro and methoxy (B1213986) groups on the reactivity of the aldehyde and hydroxyl moieties and predict the outcomes of electrophilic aromatic substitution reactions. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can map the potential energy surfaces for various reactions, identifying transition states and intermediates. researchgate.net This is crucial for understanding reaction kinetics and optimizing conditions for desired transformations, such as chalcone (B49325) or Schiff base formation.

Prediction of Physicochemical Properties: Various properties can be computed to guide applications. For instance, tools like Hirshfeld surface analysis can reveal insights into intermolecular interactions, which are critical for understanding crystal packing and material properties.

| Computed Property | Predicted Value | Method/Reference |

| Molecular Formula | C₈H₇ClO₃ | - |

| Molecular Weight | 186.59 g/mol | PubChem |

| XLogP3 | 2.0 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Monoisotopic Mass | 186.00838 Da | PubChemLite rasayanjournal.co.in |

| Predicted CCS ([M+H]⁺) | 131.5 Ų | PubChemLite rasayanjournal.co.in |

This table contains data predicted for the isomeric compound 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, as direct computational studies on the 3-chloro isomer are not widely available. These values provide a reasonable estimate for the target compound.

Expanding Utility in Advanced Material Design and Functionalization

The structural features of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde make it an attractive monomer for the synthesis of functional polymers and advanced materials. Research in this area can build upon the extensive work done with vanillin, a structurally similar, bio-based platform chemical. nih.gov

Polymer Synthesis: The hydroxyl and aldehyde groups are reactive sites for polymerization. researchgate.net The compound can be chemically modified into vinyl or methacrylate (B99206) monomers for free-radical polymerization, or used in condensation polymerization to create polyesters and polycarbonates. nih.govacs.org The presence of the chlorine atom can be exploited to tune the resulting polymer's properties, such as thermal stability, flame retardancy, and chemical resistance.

Functional Surfaces and Hydrogels: The aldehyde functionality is particularly useful for grafting onto surfaces or cross-linking polymers. For example, polymers containing vanillin-derived monomers have been used to create temperature-responsive hydrogel thin films. mdpi.com The aldehyde groups can also react with amines to form Schiff-base materials capable of acting as adsorbents for metal ions or as supports for immobilizing enzymes. acs.org

Bioactive Polymers: The inherent biological activity of many benzaldehyde derivatives can be conferred to a polymer backbone. nih.gov Polymers functionalized with this compound could be developed for applications in water treatment or as antimicrobial materials for biomedical devices. nih.gov

Further Elucidation of Molecular Mechanisms in Biological Systems (Non-Clinical)

While clinical applications are outside the scope of this discussion, the exploration of the compound's interaction with biological systems at a molecular level is a significant research frontier. Derivatives of substituted benzaldehydes, such as chalcones and Schiff bases, are known to possess a wide range of biological activities. nih.govresearchgate.net

Future non-clinical research could focus on:

Enzyme Inhibition: Benzaldehydes have been shown to inhibit key enzymes in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). acs.org Molecular docking and in-vitro assays could be used to determine if 3-Chloro-2-hydroxy-5-methoxybenzaldehyde or its derivatives can act as inhibitors for these or other enzymes. Studies on related compounds suggest that they can form stable complexes with enzymes like iNOS. nih.gov

Antimicrobial Mechanisms: Hydroxybenzaldehydes are known to exert antimicrobial effects by interacting with and disrupting the cell membrane, leading to the release of intracellular components and cell death. nih.gov Research could investigate how the specific substitution pattern of this compound affects its ability to interact with bacterial or fungal cell walls and membranes.

Insecticidal Targets: Recent studies have identified vanillin derivatives as potential insecticides that target the V-ATPase enzyme in insects. acs.org Structure-activity relationship studies could explore whether 3-Chloro-2-hydroxy-5-methoxybenzaldehyde can be developed into a lead compound for novel, targeted insecticides.

Q & A

Basic Synthesis

Q: What are the common laboratory synthesis routes for 3-Chloro-2-hydroxy-5-methoxybenzaldehyde? A: The compound can be synthesized via regioselective electrophilic substitution or through formylation of a pre-functionalized phenolic precursor. For example, derivatives like Schiff bases are synthesized by condensing aldehydes with amines under reflux conditions. In one study, 2-hydroxy-5-methoxybenzaldehyde was reacted with a chloro-substituted amine to form a Schiff base derivative, highlighting the importance of controlling reaction pH and temperature (~80°C, methanol solvent) to achieve optimal yields .

Key Methodological Considerations:

- Regioselectivity: The position of substituents (Cl, OH, OCH₃) requires careful control of directing effects during electrophilic aromatic substitution.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is typically used to isolate the product.

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Formylation | Vilsmeier-Haack reagent, 0–5°C | 60–70% | Extrapolated |

| Chlorination | Cl₂/FeCl₃, CH₂Cl₂, RT | 50–65% | |

| Schiff Base Condensation | Methanol reflux, 24h | 75–80% |

Spectroscopic Characterization

Q: How is the structure of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde confirmed experimentally? A: A combination of spectroscopic and crystallographic methods is employed:

- IR Spectroscopy: Detects intramolecular hydrogen bonding (O-H stretching at ~3200 cm⁻¹) and aldehyde C=O stretching (~1680 cm⁻¹) .

- NMR: ¹H NMR shows characteristic peaks for the aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and methoxy group (δ 3.8–3.9 ppm) .

- X-ray Crystallography: Reveals planar geometry and intramolecular O-H∙∙∙O hydrogen bonding (bond length ~2.6 Å), stabilizing the structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.